molecular formula C18H16N4O B6209046 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2742656-07-9

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

カタログ番号 B6209046
CAS番号: 2742656-07-9
分子量: 304.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known as 2-O-Bz-PEA, is an organic compound with a unique structure and properties. It is a structural analog of the neurotransmitter phenethylamine and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

科学的研究の応用

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a tool to study the effects of neurotransmitters on the nervous system and has been used in experiments to investigate the effects of drugs on the brain. It has also been used to study the effects of various drugs on the cardiovascular system, as well as the effects of different hormones on the body.

作用機序

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is believed to act as a weak agonist of the serotonin receptor, which is responsible for regulating mood and emotions. It is thought to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. Additionally, it has been suggested that 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine may act as an inhibitor of the enzyme monoamine oxidase, which is responsible for breaking down serotonin and other neurotransmitters.
Biochemical and Physiological Effects
2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. Additionally, it has been found to increase the levels of dopamine and norepinephrine, which can lead to improved cognitive function and increased focus. Finally, it has been found to increase the levels of endorphins, which can lead to improved mood and decreased stress.

実験室実験の利点と制限

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is not expensive. Additionally, it has been found to be relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and is not very stable in acidic or basic solutions. Additionally, it has a relatively low bioavailability, meaning it may not be as effective when taken orally.

将来の方向性

There are many potential future directions for research on 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine. One potential direction is to further investigate its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, further research is needed to investigate its effects on the biochemical and physiological processes of the body, as well as its potential effects on cognitive function and behavior. Finally, further research is needed to investigate its potential use as a therapeutic agent for various conditions, such as depression and anxiety.

合成法

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can be synthesized through a two-step process. The first step involves reacting a 1,3-oxazol-2-ylphenylacetaldehyde with a 1H-1,3-benzodiazol-2-yl-ethan-1-amine in a reaction catalyzed by a base such as sodium hydroxide. The second step involves reacting the resulting product with a base such as sodium hydroxide in an aqueous solution. The reaction yields a white solid which can be purified by recrystallization.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,3-benzodiazole ring system followed by the attachment of the oxazole and phenyl groups. The final step involves the addition of an ethylamine group to the benzodiazole ring.", "Starting Materials": [ "2-nitrobenzaldehyde", "o-phenylenediamine", "2-bromoaniline", "2-(2-bromoethyl)oxazole", "ethylamine" ], "Reaction": [ "Step 1: Synthesis of 1,3-benzodiazole ring system by reacting 2-nitrobenzaldehyde with o-phenylenediamine in the presence of a reducing agent such as SnCl2.", "Step 2: Attachment of the phenyl group by reacting the 1,3-benzodiazole intermediate with 2-bromoaniline in the presence of a palladium catalyst.", "Step 3: Attachment of the oxazole group by reacting the intermediate with 2-(2-bromoethyl)oxazole in the presence of a base such as potassium carbonate.", "Step 4: Addition of the ethylamine group by reacting the intermediate with ethylamine in the presence of a reducing agent such as sodium borohydride." ] }

CAS番号

2742656-07-9

製品名

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

分子式

C18H16N4O

分子量

304.3

純度

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。